(Z)-N,N'-dimethyl-2-nitroethanimidamide
Description
(Z)-N,N'-Dimethyl-2-nitroethanimidamide is a nitro-substituted ethanimidamide derivative characterized by:
- Z-configuration: The stereochemical arrangement around the imine bond, which influences its reactivity and intermolecular interactions.
- Functional groups: A nitro (-NO₂) group on the ethane backbone and two methyl groups on the nitrogen atoms (N,N'-dimethyl substitution).
Properties
IUPAC Name |
N,N'-dimethyl-2-nitroethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3H2,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVCUZOLJQAQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethylnitroacetamidine is synthesized through the reaction of dimethylamine with nitroacetonitrile. The reaction typically involves the following steps:
Preparation of Nitroacetonitrile: Nitroacetonitrile is prepared by nitration of acetonitrile using a mixture of nitric acid and sulfuric acid.
Reaction with Dimethylamine: The prepared nitroacetonitrile is then reacted with dimethylamine under controlled conditions to form N,N’-Dimethylnitroacetamidine.
Industrial Production Methods
The industrial production of N,N’-Dimethylnitroacetamidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Nitration: Industrial nitration of acetonitrile to produce nitroacetonitrile.
Controlled Reaction: Reaction of nitroacetonitrile with dimethylamine in large reactors with precise control over temperature and pressure to maximize yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethylnitroacetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
N,N’-Dimethylnitroacetamidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N’-Dimethylnitroacetamidine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nitroso donor, releasing nitroso groups that can interact with proteins and other biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Imidamide Derivatives
Key Observations :
- Substituent Effects: The nitro group in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the imidamide core compared to analogs with weaker EWGs (e.g., chloro in or heterocyclic groups in ). This may increase reactivity in nucleophilic addition or cyclization reactions.
- Stereochemical Influence :
- The Z-configuration is conserved across analogs, stabilizing intramolecular hydrogen bonds or π-π interactions, as seen in DFT studies of similar imidamides .
Biological Activity
(Z)-N,N'-dimethyl-2-nitroethanimidamide, a compound characterized by its amidine structure and nitro group, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Name : (Z)-N,N'-dimethyl-2-nitroethanimidamide
- Molecular Formula : C5H8N4O2
- Molecular Weight : 172.14 g/mol
The compound features a nitro group attached to an amidine structure, which is known to influence its biological interactions.
Research indicates that compounds with amidine functionalities often exhibit significant interactions with biological macromolecules, particularly nucleic acids. The presence of the nitro group may enhance these interactions, potentially leading to various biological activities such as:
- Antimicrobial Activity : Many amidine derivatives have demonstrated antibacterial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Antitumor Activity : Some studies suggest that amidine-containing compounds can intercalate into DNA, inhibiting cancer cell proliferation.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of (Z)-N,N'-dimethyl-2-nitroethanimidamide:
- Bacterial Inhibition : The compound shows promising activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective bactericidal action.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
Antitumor Activity
In vitro studies have shown that (Z)-N,N'-dimethyl-2-nitroethanimidamide can inhibit the growth of various cancer cell lines. The mechanism is thought to involve interference with DNA replication and repair processes.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCC827 | 6.26 | Growth Inhibition |
| NCI-H358 | 6.48 | Growth Inhibition |
Case Studies
-
Antibacterial Efficacy Study :
A study conducted on a series of amidine derivatives, including (Z)-N,N'-dimethyl-2-nitroethanimidamide, highlighted its effectiveness against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load after treatment. -
Antitumor Potential Study :
Another research project investigated the antitumor properties of the compound in various cancer models. Results showed that the compound effectively reduced tumor size in xenograft models, suggesting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
